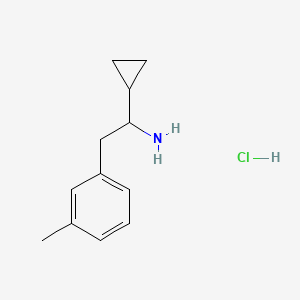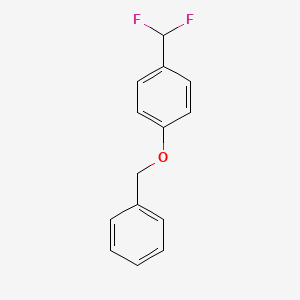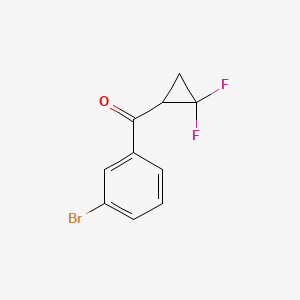
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone
Descripción general
Descripción
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone, also known as 3-BP-2,2-DFCPM, is an organofluorine compound with a variety of applications in scientific research. It is used as a synthetic intermediate in organic synthesis, as a reagent in organic synthesis, and in materials science. It is also used as a catalyst in the synthesis of other compounds. This compound has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and antioxidant properties of various bromophenol derivatives, including their in vitro antioxidant activities, were explored through reactions such as bromination and demethylation. These compounds showed effective antioxidant power, indicating their potential as promising molecules for antioxidant applications (Çetinkaya et al., 2012).
- Another study detailed the synthesis of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" and its crystal structure, highlighting the importance of structural analysis in understanding the properties of such compounds (Kuang Xin-mou, 2009).
Bioactivity
Antioxidant Properties
- Research on bromophenol derivatives synthesized from bis(3,4-dimethoxyphenyl)methanone revealed significant antioxidant and radical scavenging activities. These findings suggest the therapeutic potential of these compounds as antioxidants (Balaydın et al., 2010).
Antimicrobial and Antifungal Activities
- Bromophenols derived from marine algae showed notable antimicrobial properties, particularly against bacteria, showcasing their potential as natural antibacterial agents (Xu et al., 2003).
- A series of substituted benzimidazoles, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues, were synthesized and evaluated for their antimicrobial and antiviral potential. While not effective against tested bacterial strains, some compounds showed activity against fungal strains, indicating their possible development as antifungal agents (Sharma et al., 2009).
Antitumor Activity
- The naphthyridine derivative, 3u, displayed anticancer activity in human malignant melanoma cell lines, inducing necroptosis at low concentrations and apoptosis at high concentrations. This suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Propiedades
IUPAC Name |
(3-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-2-6(4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMRHRZRRVJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



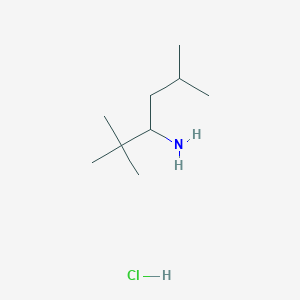
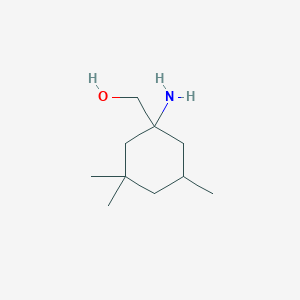
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)
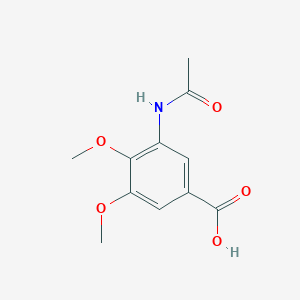
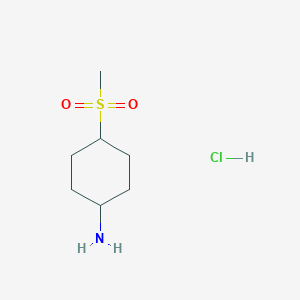
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
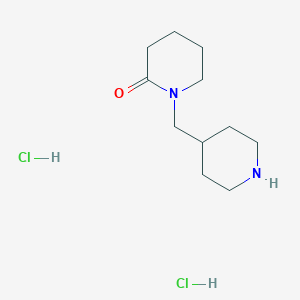
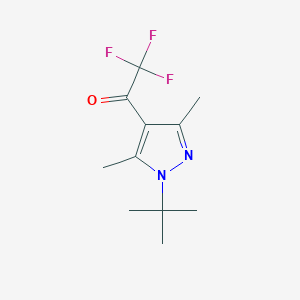
![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)
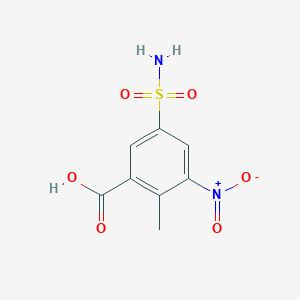
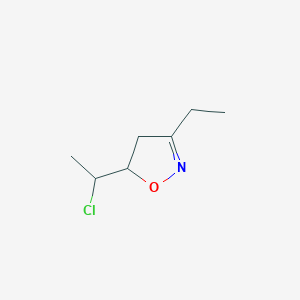
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
